molecular formula C10H13ClN2O3S2 B2735407 1-(Chloroacetyl)-4-(thien-2-ylsulfonyl)piperazine CAS No. 923691-87-6

1-(Chloroacetyl)-4-(thien-2-ylsulfonyl)piperazine

Cat. No. B2735407
CAS RN: 923691-87-6
M. Wt: 308.8
InChI Key: LZJFXMUXSZGUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(thien-2-ylacetyl)piperazine” is used for proteomics research . It has a molecular weight of 210.3 and a molecular formula of C10H14N2OS .


Molecular Structure Analysis

The molecular structure of “1-(thien-2-ylacetyl)piperazine” consists of a piperazine ring with a thien-2-ylacetyl group attached . The molecular formula is C10H14N2OS .


Physical And Chemical Properties Analysis

The physical state of “1-(thien-2-ylacetyl)piperazine” is solid . It has a predicted melting point of 129.15° C, a predicted boiling point of 392.3° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.57 .

properties

IUPAC Name

2-chloro-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S2/c11-8-9(14)12-3-5-13(6-4-12)18(15,16)10-2-1-7-17-10/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJFXMUXSZGUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)-4-(thien-2-ylsulfonyl)piperazine

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